molecular formula C12H10Cl2O2 B1297663 5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione CAS No. 55579-70-9

5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione

Cat. No.: B1297663
CAS No.: 55579-70-9
M. Wt: 257.11 g/mol
InChI Key: YZKLUEWQADEGKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione typically involves the reaction of 2,4-dichlorobenzaldehyde with cyclohexane-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione is unique due to the presence of the dichlorophenyl group, which enhances its reactivity and potential biological activity. This structural feature distinguishes it from other cyclohexane-1,3-dione derivatives and contributes to its specific applications in research and industry .

Properties

IUPAC Name

5-(2,4-dichlorophenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2O2/c13-8-1-2-11(12(14)5-8)7-3-9(15)6-10(16)4-7/h1-2,5,7H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKLUEWQADEGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344750
Record name 5-(2,4-dichlorophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55579-70-9
Record name 5-(2,4-Dichlorophenyl)-1,3-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55579-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,4-dichlorophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.3 g of sodium in 200 ml of ethanol is added 15.7 g of diethylmalonate followed by a suspension of 20 g of 1-(2,4-dichlorophenyl)-1-butene-3-one in 100 ml ethanol. The mixture is heated under reflux for 2 hrs and then concentrated to dryness in vacuo. The solid is partitioned between 200 ml water and 200 ml ether. The ether layer is discarded and 20 ml 50% NaOH is added to the aqueous layer which is heated under reflux for 2 hrs. The mixture is filtered and the filtrate is made strongly acidic pH <2 with concentrated sulfuric acid. The mixture is heated on a steam bath for 2 hrs. The resulting solid is collected, pulverized and suspended in 500 ml of 10N sulfuric acid and heated on a steam bath for 2 hrs and cooled to 0° C. The solid is collected, washed with water and recrystallized from a mixture of dimethylformamide and ethyl acetate. Drying in vacuo at 80° C. for 6 hrs gives 5-(2,4-dichlorophenyl)cyclohexane-1,3dione; mp 192°-196° C.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione
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5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione

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